molecular formula C11H10FNO2 B13188643 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile

3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13188643
M. Wt: 207.20 g/mol
InChI Key: BKVBRUCLLFTCGT-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes a fluorinated aromatic ring, a methoxy group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoro-6-methoxyphenylboronic acid with an appropriate epoxide precursor under specific conditions to form the desired oxirane ring . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxirane ring or other functional groups.

    Substitution: The fluorine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring and nitrile group, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-(2-fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H10FNO2/c1-11(9(6-13)15-11)10-7(12)4-3-5-8(10)14-2/h3-5,9H,1-2H3

InChI Key

BKVBRUCLLFTCGT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=C(C=CC=C2F)OC

Origin of Product

United States

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